molecular formula C15H13NO3 B12182497 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid CAS No. 22774-15-8

3-[(4-Methoxyphenyl)methylideneamino]benzoic acid

Cat. No.: B12182497
CAS No.: 22774-15-8
M. Wt: 255.27 g/mol
InChI Key: USBKEPSOHLWFGK-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methylideneamino]benzoic acid is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound features a benzoic acid moiety linked to a methoxyphenyl group through a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+3-Aminobenzoic acid3-[(4-Methoxyphenyl)methylideneamino]benzoic acid+Water\text{4-Methoxybenzaldehyde} + \text{3-Aminobenzoic acid} \rightarrow \text{this compound} + \text{Water} 4-Methoxybenzaldehyde+3-Aminobenzoic acid→3-[(4-Methoxyphenyl)methylideneamino]benzoic acid+Water

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-[(4-Hydroxyphenyl)methylideneamino]benzoic acid.

    Reduction: Formation of 3-[(4-Methoxyphenyl)methylamino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(4-Methoxyphenyl)methylideneamino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Analytical Chemistry: It serves as a reagent in various analytical techniques for the detection and quantification of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methylideneamino]benzoic acid involves its interaction with biological targets such as enzymes or receptors. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Hydroxyphenyl)methylideneamino]benzoic acid
  • 3-[(4-Methylphenyl)methylideneamino]benzoic acid
  • 3-[(4-Chlorophenyl)methylideneamino]benzoic acid

Uniqueness

3-[(4-Methoxyphenyl)methylideneamino]benzoic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

CAS No.

22774-15-8

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-19-14-7-5-11(6-8-14)10-16-13-4-2-3-12(9-13)15(17)18/h2-10H,1H3,(H,17,18)

InChI Key

USBKEPSOHLWFGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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